molecular formula C8H12N6 B13559386 4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1-methyl-1h-pyrazol-5-amine

4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1-methyl-1h-pyrazol-5-amine

Cat. No.: B13559386
M. Wt: 192.22 g/mol
InChI Key: LEXHBQOEYXSFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1-methyl-1h-pyrazol-5-amine is a chemical compound that features a triazole ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact industrial methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole and pyrazole rings.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1-methyl-1h-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact molecular pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid hydrochloride
  • 4-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)aniline

Uniqueness

4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1-methyl-1h-pyrazol-5-amine is unique due to its specific combination of triazole and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

4-(4,5-dimethyl-1,2,4-triazol-3-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C8H12N6/c1-5-11-12-8(13(5)2)6-4-10-14(3)7(6)9/h4H,9H2,1-3H3

InChI Key

LEXHBQOEYXSFJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)C2=C(N(N=C2)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.